



# Application Notes and Protocols for In Vitro Characterization of Fgfr4-IN-19

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Compound of Interest		
Compound Name:	Fgfr4-IN-19	
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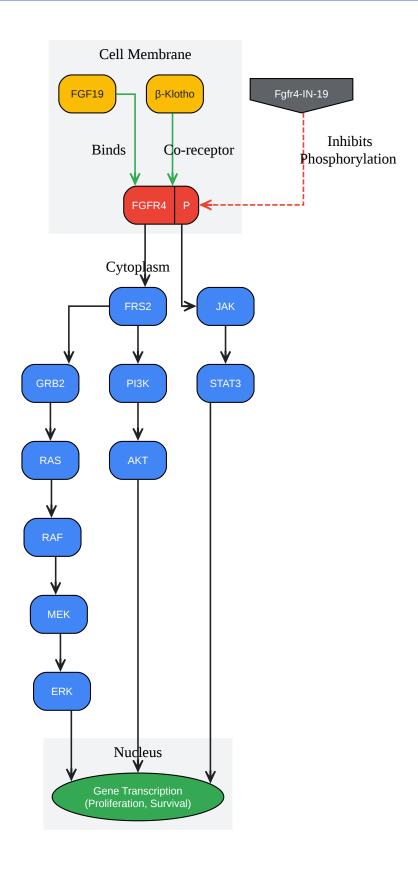
## Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC), making it a compelling target for therapeutic intervention.[2][3] **Fgfr4-IN-19** is a novel, potent, and selective small-molecule inhibitor of FGFR4. These application notes provide detailed protocols for the in vitro characterization of **Fgfr4-IN-19**, including biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

## **FGFR4 Signaling Pathway**

Upon binding of the FGF19 ligand, in conjunction with the co-receptor β-klotho, FGFR4 dimerizes and undergoes autophosphorylation of tyrosine residues within its intracellular kinase domain.[1][4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and migration.[2][4]

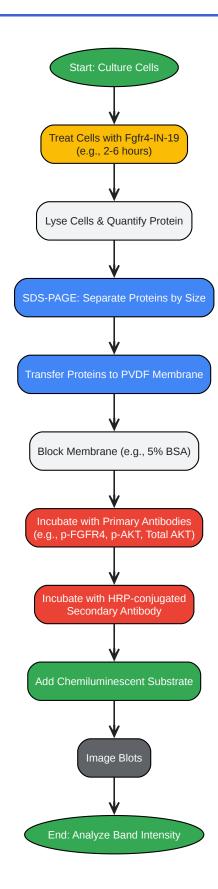












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## References

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